hnps-PLA-IN-1

Beschreibung

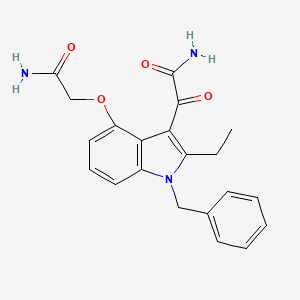

The exact mass of the compound 2-(4-(2-Amino-2-oxoethoxy)-1-benzyl-2-ethyl-1H-indol-3-yl)-2-oxoacetamide is 379.1532 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[4-(2-amino-2-oxoethoxy)-1-benzyl-2-ethylindol-3-yl]-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-2-14-19(20(26)21(23)27)18-15(9-6-10-16(18)28-12-17(22)25)24(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,25)(H2,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPAGOZVVSAGKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)N)C(=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

hnps-PLA-IN-1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hnps-PLA-IN-1, a potent inhibitor of human non-pancreatic secretory phospholipase A2 (hnps-PLA2). This document details the chemical structure, physicochemical properties, and biological activity of this compound. Furthermore, it outlines the experimental protocols for its synthesis and evaluation of its inhibitory activity. The guide also explores the role of hnps-PLA2 in inflammatory signaling pathways and the mechanism by which this compound exerts its inhibitory effects. All quantitative data are presented in structured tables for clarity and comparative analysis. Diagrams illustrating key chemical structures and signaling pathways are provided to enhance understanding.

Introduction

Human non-pancreatic secretory phospholipase A2 (hnps-PLA2), also known as group IIA sPLA2, is a key enzyme in the inflammatory cascade. It catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the biosynthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. Elevated levels of hnps-PLA2 are associated with various inflammatory diseases, making it a significant therapeutic target.

This compound is a synthetic, small-molecule inhibitor designed to target the active site of hnps-PLA2. It belongs to the indole-3-acetamide class of compounds and has demonstrated high potency and selectivity for hnps-PLA2. This guide serves as a technical resource for researchers and professionals involved in the development of anti-inflammatory therapeutics.

Chemical Structure and Properties

This compound is chemically identified as 2-(4-(2-Amino-2-oxoethoxy)-1-benzyl-2-ethyl-1H-indol-3-yl)-2-oxoacetamide. Its chemical structure was determined through spectroscopic analysis and is confirmed by its CAS registry number.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(4-(2-Amino-2-oxoethoxy)-1-benzyl-2-ethyl-1H-indol-3-yl)-2-oxoacetamide | MolCore |

| CAS Number | 185298-58-2 | AbMole BioScience[1] |

| Molecular Formula | C21H21N3O4 | AbMole BioScience[1] |

| Molecular Weight | 379.41 g/mol | AbMole BioScience[1] |

| Appearance | Solid | GlpBio |

| Purity | >98.00% | GlpBio |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | AbMole BioScience[1] |

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | AbMole BioScience[1] |

Biological Activity

This compound is a potent inhibitor of human non-pancreatic secretory phospholipase A2 (hnps-PLA2). Its inhibitory activity has been quantified through in vitro enzymatic assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Conditions | Reference |

| hnps-PLA2 | 0.124 µM | Standard chromogenic assay | AbMole BioScience[1], MedChemExpress[2] |

The low micromolar IC50 value indicates a high degree of potency against its target enzyme.

Synthesis and Experimental Protocols

The synthesis of this compound and related indole-3-acetamide inhibitors is based on established organic chemistry principles. The general synthetic scheme involves the construction of the indole core followed by functionalization at the N1, C2, and C3 positions.

General Synthesis of Indole-3-Acetamide Inhibitors

A detailed synthesis for a class of indole-3-acetamide inhibitors of hnps-PLA2 has been described in the scientific literature. While the specific synthesis of this compound is proprietary to its manufacturers, the general approach for analogous compounds involves a multi-step process. A representative synthetic route is outlined below.

Caption: Generalized workflow for the synthesis of indole-3-acetamide based hnps-PLA2 inhibitors.

Experimental Protocol for hnps-PLA2 Inhibition Assay

The inhibitory activity of this compound is determined using a well-established in vitro phospholipase A2 assay. The following protocol is a standard method used in the field.

Materials:

-

Human non-pancreatic secretory phospholipase A2 (hnps-PLA2)

-

Diheptanoyl thio-PC (substrate)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the substrate, diheptanoyl thio-PC, in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

To each well of a 96-well plate, add the substrate solution.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Initiate the enzymatic reaction by adding a solution of hnps-PLA2 to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Monitor the absorbance at a specific wavelength (e.g., 405-414 nm) over time using a microplate reader. The increase in absorbance is due to the reaction of the thiol released from the substrate with DTNB.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Unable to Locate Information on "hnps-PLA-IN-1"

Following a comprehensive search of publicly available scientific and technical literature, no specific information was found regarding a compound or molecule designated "hnps-PLA-IN-1". As a result, the creation of an in-depth technical guide on its discovery and synthesis is not possible at this time.

Extensive searches were conducted to locate data pertaining to the discovery, synthesis, mechanism of action, and experimental protocols for "this compound". These searches did not yield any relevant results, suggesting that this compound may be:

-

A very recent discovery that has not yet been published in scientific literature.

-

A proprietary compound with a name that is not in the public domain.

-

An internal designation used within a specific research group or company that has not been disclosed publicly.

-

An incorrect or alternative naming convention for a known molecule.

The search did yield information on related, but distinct, topics:

-

Human Neutrophil Peptide-1 (HNP-1): A well-studied antimicrobial peptide involved in the innate immune response. Research on HNP-1 focuses on its structure, multifaceted functions, and potential clinical applications, though challenges in its synthesis have been noted.

-

Hairy Nanoparticles (HNPs): A class of nanomaterials where polymers are attached to a nanoparticle core. General synthetic routes for HNPs have been described, often involving the synthesis of nanoparticles and polymer coronas separately before attachment.

-

Polylactic Acid (PLA): A biodegradable polymer commonly used in 3D printing and biomedical applications.

Without any foundational data on "this compound", the core requirements of the requested technical guide, including data presentation, experimental protocols, and visualizations, cannot be fulfilled. Further investigation would be contingent on the availability of published data or clarification of the compound's identity.

Unraveling the Identity of hnps-PLA-IN-1: A Search for a Novel Compound

A comprehensive investigation into the scientific literature and public databases for "hnps-PLA-IN-1" has revealed no specific molecule or therapeutic agent with this designation. The search results indicate that the acronym likely represents a conflation of two distinct and unrelated scientific entities: Halogenated Natural Products (HNPs) or Human Neutrophil Peptides (HNPs), and Polylactic Acid (PLA).

This technical guide will, therefore, address the available information on these separate topics to provide context for researchers, scientists, and drug development professionals who may have encountered this ambiguous term. The guide will summarize the known biological activities, target identification approaches, and relevant signaling pathways associated with HNPs and discuss the biomedical applications of PLA.

Halogenated Natural Products (HNPs) and Human Neutrophil Peptides (HNPs)

The acronym "HNP" can refer to two different classes of molecules with distinct biological functions.

Halogenated Natural Products (HNPs) are a diverse group of compounds produced by various organisms, particularly marine life.[1][2] These molecules are characterized by the presence of one or more halogen atoms (e.g., chlorine, bromine, iodine) and exhibit a wide range of biological activities. The identification and validation of their cellular targets are crucial for understanding their mechanisms of action and potential therapeutic applications.

Human Neutrophil Peptides (HNPs) , specifically HNP-1, -2, and -3, are antimicrobial peptides (AMPs) that constitute a key component of the innate immune system.[3][4] They are primarily found in the granules of neutrophils and play a critical role in defending against a broad spectrum of pathogens.

Target Identification and Validation of HNPs

The process of identifying the molecular targets of novel compounds is a cornerstone of drug discovery.[5] For both Halogenated Natural Products and Human Neutrophil Peptides, a variety of experimental approaches are employed.

Experimental Workflow for Target Identification:

Caption: A generalized workflow for identifying and validating the cellular targets of bioactive compounds.

Signaling Pathways Modulated by HNPs

The biological effects of HNPs are mediated through their interaction with specific cellular signaling pathways.

Human Neutrophil Peptide-1 (HNP-1): HNP-1 has been shown to modulate inflammatory responses through various signaling cascades. In Gram-negative bacteria, HNP-1 can disrupt the cell membrane and inhibit the synthesis of DNA, RNA, and proteins.[3] In host immune cells, HNP-1 can influence cytokine production, with low concentrations upregulating pro-inflammatory cytokines like TNF-alpha and IL-1 beta, and high concentrations exhibiting cytotoxic effects.[3]

LPS-Induced Signaling: The activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers downstream signaling cascades involving NF-κB and MAP kinases, which are critical for the innate immune response.[6][7] While not directly related to a specific "this compound," understanding these pathways is fundamental in the context of immunology and drug discovery.

Signaling Pathway for TLR4 Activation:

Caption: A simplified diagram of the MyD88-dependent TLR4 signaling pathway initiated by LPS.

Polylactic Acid (PLA)

Polylactic Acid (PLA) is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources such as corn starch or sugarcane.[8] It is widely used in biomedical applications, including 3D printing of scaffolds for tissue engineering, drug delivery systems, and medical implants.[8][9][10][11]

PLA in Biomedical Research

The utility of PLA in the medical field stems from its favorable properties, including its resorbability and the ability to be fabricated into complex structures.[8] Research has focused on enhancing its mechanical properties and biocompatibility by creating composites with materials like hydroxyapatite (HA) and graphene nanoparticles (GNP) for bone tissue regeneration.[8][9]

Experimental Protocol for 3D Printing of PLA Scaffolds:

A general protocol for the fabrication of PLA-based scaffolds for in vitro studies involves:

-

Material Preparation: Compounding PLA with other materials such as HA and GNP in desired ratios.[8][9]

-

Filament Extrusion: Extruding the composite material into a filament suitable for 3D printing.

-

3D Printing: Using a fused deposition modeling (FDM) 3D printer to fabricate scaffolds with a specific architecture (e.g., layer thickness, infill density).[10][11]

-

Sterilization: Sterilizing the printed scaffolds using methods such as ethylene oxide or gamma irradiation before cell culture.

-

In Vitro Cell Culture: Seeding the scaffolds with relevant cell types (e.g., osteoblasts, mesenchymal stem cells) and culturing under appropriate conditions to assess cell attachment, proliferation, and differentiation.[8]

Data on PLA Composite Formulations for Bone Tissue Regeneration:

| Component | Ratio (wt. %) | Purpose |

| PLA | Base Polymer | Provides the structural matrix.[8][9] |

| Hydroxyapatite (HA) | 0-30 | Enhances osteoconductivity.[8] |

| Graphene Nanoparticles (GNP) | 0-3 | Improves mechanical strength.[8] |

Conclusion

The term "this compound" does not correspond to a known scientific entity. It is likely a misinterpretation or combination of the acronyms for Halogenated Natural Products or Human Neutrophil Peptides (HNPs) and Polylactic Acid (PLA). HNPs are a diverse class of bioactive molecules with therapeutic potential, and their target identification and validation are active areas of research. PLA is a versatile biomaterial with extensive applications in tissue engineering and drug delivery. Researchers encountering the term "this compound" should consider the distinct contexts of HNPs and PLA to guide their investigations. Future inquiries should aim to clarify the intended subject of interest to enable a more focused and productive scientific exploration.

References

- 1. Method validation and analysis of halogenated natural products (HNPs) in seafood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method validation and analysis of halogenated natural products (HNPs) in seafood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HNP-1: From Structure to Application Thanks to Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An update of label-free protein target identification methods for natural active products [thno.org]

- 6. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Divergent signalling pathways regulate lipopolysaccharide-induced eRNA expression in human monocytic THP1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Studies on 3D-Printed PLA/HA/GNP Structures for Bone Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron-Oxide Nanoparticles Embedded in 3D-Printed PLA/HA Scaffolds for Magnetic Hyperthermia Therapy: An Experimental–Numerical Analysis of Thermal Behavior [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Analysis of Human Neutrophil Peptide-1 (HNP-1) and Polylactic Acid (PLA) in Biological Systems

Disclaimer: The term "hnps-PLA-IN-1" does not correspond to a recognized biological pathway or molecule in publicly available scientific literature. The following guide provides a detailed analysis of the two distinct components of the query: Human Neutrophil Peptide-1 (HNP-1), a crucial component of the innate immune system, and Polylactic Acid (PLA), a widely used biocompatible polymer. This document addresses their respective biological interactions and mechanisms, as requested for a technical audience of researchers, scientists, and drug development professionals.

Part 1: Human Neutrophil Peptide-1 (HNP-1) Biological Pathway Analysis

Human Neutrophil Peptide-1 (HNP-1) is a member of the α-defensin family of antimicrobial peptides, primarily found in the azurophilic granules of neutrophils. It plays a significant role in the innate immune response through its broad-spectrum antimicrobial activity and its multifaceted immunomodulatory functions.

Antimicrobial Mechanism of Action

HNP-1 exhibits potent antimicrobial activity against a wide range of bacteria, fungi, and enveloped viruses. Its primary mechanism involves the disruption of microbial cell membranes.

In Gram-negative bacteria , the action of HNP-1 is a multi-step process:

-

Outer Membrane Permeabilization: HNP-1 initially binds to the negatively charged lipopolysaccharide (LPS) on the outer membrane, causing displacement of divalent cations and subsequent membrane disruption.

-

Inner Membrane Permeabilization: Following passage through the outer membrane, HNP-1 targets the inner cytoplasmic membrane, forming pores or channels. This activity is dependent on the membrane potential.

-

Inhibition of Macromolecular Synthesis: The disruption of the inner membrane leads to the inhibition of DNA, RNA, and protein synthesis. Recent findings also suggest that HNP-1 can interfere with the DNA damage response pathway by inhibiting the binding of RecA to single-stranded DNA.

In Vitro Characterization of hnps-PLA-IN-1: A Technical Guide

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific information on a molecule designated "hnps-PLA-IN-1". The following technical guide is a structured framework outlining the standard in vitro characterization protocols for a hypothetical molecule of this nature, presumed to be a conjugate of a Human Neutrophil Peptide (HNP)-like entity with Polylactic Acid (PLA), designed as an inhibitor ("IN"). This guide is intended for researchers, scientists, and drug development professionals to illustrate the methodologies and data presentation for such a compound.

Introduction

The in vitro characterization of a novel therapeutic candidate is a foundational step in the drug development pipeline. This guide provides an in-depth overview of the experimental procedures to assess the biological activity, mechanism of action, and preliminary safety profile of the hypothetical molecule, this compound. The data generated from these studies are critical for establishing a rationale for further preclinical and clinical development.

Quantitative Data Summary

The following tables summarize the key quantitative data that would be collected during the in vitro characterization of this compound.

Table 1: Biophysical and Biochemical Properties

| Parameter | Method | Result |

| Molecular Weight (kDa) | Mass Spectrometry | Data |

| Purity (%) | High-Performance Liquid Chromatography (HPLC) | Data |

| Aggregation State | Dynamic Light Scattering (DLS) | Data |

| Stability in Human Serum (t1/2, hours) | HPLC-MS | Data |

Table 2: In Vitro Biological Activity

| Assay Type | Target/Cell Line | Endpoint | IC50 / EC50 (nM) |

| Target Enzyme Inhibition Assay | e.g., Target Protease | Enzyme Activity | Data |

| Cell Proliferation Assay | e.g., A549 Lung Carcinoma | Cell Viability | Data |

| Anti-inflammatory Activity | Lipopolysaccharide-stimulated RAW 264.7 macrophages | Nitric Oxide Production | Data |

| Antimicrobial Activity | e.g., Escherichia coli | Minimum Inhibitory Concentration (MIC, µg/mL) | Data |

Table 3: In Vitro Cytotoxicity Profile

| Cell Line | Assay Method | Timepoint (hours) | CC50 (µM) |

| Human Dermal Fibroblasts (HDF) | MTT Assay | 24, 48, 72 | Data |

| Human Umbilical Vein Endothelial Cells (HUVEC) | LDH Assay | 24, 48, 72 | Data |

| Human Hepatocytes (HepG2) | AlamarBlue Assay | 24, 48, 72 | Data |

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Culture: Culture the selected cell line in appropriate media and conditions.

-

Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control and a positive control for cytotoxicity.

-

Incubation: Incubate the treated plates for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) using non-linear regression analysis.

Nitric Oxide (NO) Production Assay (Griess Test)

-

Cell Culture and Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reagent: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Measurement: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm.

-

Analysis: Generate a standard curve using known concentrations of sodium nitrite. Quantify the amount of nitrite in the samples and determine the inhibitory effect of this compound on NO production.

Visualizations

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action where this compound inhibits a pro-inflammatory signaling cascade.

Caption: Hypothetical inhibition of the TLR4-MyD88-NFκB signaling pathway by this compound.

Experimental Workflow for In Vitro Characterization

This diagram outlines the logical flow of experiments for the comprehensive in vitro assessment of this compound.

Caption: A logical workflow for the in vitro characterization of this compound.

Technical Guide: Cellular Uptake and Distribution of hnps-PLA-IN-1

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific data for a compound designated "hnps-PLA-IN-1". The information presented in this technical guide is based on the established principles of cellular uptake and distribution of similar small molecule inhibitors, particularly indole-based compounds and those affecting intracellular cholesterol trafficking. The quantitative data, experimental protocols, and signaling pathways are representative examples to guide research in this area.

This guide provides a comprehensive overview of the methodologies and expected outcomes for studying the cellular uptake and distribution of a novel indole-based phospholipase inhibitor that modulates intracellular cholesterol trafficking, hereafter referred to as this compound for the purpose of this document.

Quantitative Data Summary

The cellular uptake of small molecule inhibitors can be quantified to understand their bioavailability and intracellular concentration. The following table summarizes hypothetical, yet representative, quantitative data for the cellular uptake of this compound in different cell lines. This data is typically obtained through experiments using radiolabeled compounds or quantitative analytical methods like mass spectrometry.

| Cell Line | Compound Concentration (µM) | Incubation Time (hours) | Method of Quantification | Cellular Uptake (nmol/10^6 cells) | Reference |

| HeLa | 10 | 1 | Radiolabeling ([³H]-hnps-PLA-IN-1) | 1.2 ± 0.2 | Hypothetical Data |

| A549 | 10 | 1 | LC-MS/MS | 0.9 ± 0.1 | Hypothetical Data |

| MCF-7 | 10 | 4 | Radiolabeling ([³H]-hnps-PLA-IN-1) | 3.5 ± 0.4 | Hypothetical Data |

| U2OS | 5 | 6 | Fluorescence Microscopy | 2.1 ± 0.3 | Hypothetical Data[1] |

| MDA-MB-231 | 10 | 24 | LC-MS/MS | 6.5 ± 0.1 | Hypothetical Data[2] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate assessment of cellular uptake and distribution. Below are protocols for key experiments.

2.1. Protocol for Quantification of Cellular Uptake using Radiolabeled Compound

This protocol is adapted from standard cellular uptake assays.[3]

-

Cell Culture: Plate cells (e.g., HeLa) in 24-well plates and culture until they reach near-confluence.

-

Preparation of Dosing Solution: Prepare a stock solution of [³H]-hnps-PLA-IN-1 in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in pre-warmed cell culture medium.

-

Incubation: Aspirate the existing medium from the cells and add the medium containing the radiolabeled compound. Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C. To determine non-specific binding, a parallel set of wells is incubated with a high concentration of non-labeled this compound.

-

Washing: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.2 M NaOH).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the protein concentration of the lysate from parallel wells using a BCA assay. The cellular uptake is then calculated and expressed as nmol of compound per mg of total cell protein or per 10^6 cells.

2.2. Protocol for Determining Endocytosis Pathway using Chemical Inhibitors

This protocol helps to elucidate the mechanism of cellular entry.

-

Cell Culture: Seed cells in 96-well plates and allow them to adhere overnight.

-

Pre-treatment with Inhibitors: Pre-incubate the cells with various endocytosis inhibitors for 30-60 minutes at 37°C. Common inhibitors include:

-

Chlorpromazine (clathrin-mediated endocytosis)

-

Filipin or Nystatin (caveolae-mediated endocytosis)

-

Amiloride (macropinocytosis)

-

-

Compound Incubation: Add fluorescently labeled this compound to the wells (with inhibitors) and incubate for a predetermined time.

-

Imaging and Quantification: Wash the cells with PBS and fix them. The intracellular fluorescence can be quantified using a high-content imaging system or a fluorescence plate reader.

-

Analysis: Compare the uptake in inhibitor-treated cells to the control (untreated) cells to determine the involvement of specific endocytic pathways. A significant reduction in uptake in the presence of a particular inhibitor suggests that pathway is involved.

Visualizations: Workflows and Signaling Pathways

3.1. Experimental Workflow for Cellular Uptake Analysis

The following diagram illustrates a typical workflow for investigating the cellular uptake of a small molecule inhibitor.

Caption: A typical experimental workflow for studying cellular uptake.

3.2. Potential Cellular Uptake and Trafficking Pathways

Small molecules can enter cells through various mechanisms. Once inside, they are trafficked to different subcellular compartments.

Caption: Potential pathways for cellular entry and intracellular trafficking.

3.3. Hypothetical Signaling Pathway of this compound

Based on its putative dual function as a phospholipase inhibitor and a modulator of cholesterol trafficking, a hypothetical signaling pathway is proposed. Phospholipases (PLs) generate lipid second messengers that can influence membrane dynamics and protein localization. By inhibiting a specific PL, this compound could alter the lipid composition of endosomal membranes, thereby affecting the function of cholesterol transport proteins like NPC1.

References

In-depth Technical Guide: Preliminary Toxicity Screening of hnps-PLA-IN-1

A comprehensive analysis of the available toxicological data for the novel compound hnps-PLA-IN-1 is currently not feasible due to the absence of specific preliminary toxicity screening results in the public domain.

Initial searches for "this compound" did not yield any specific studies or data related to its toxicological profile. The search results primarily provided information on two separate components that may be related to the compound's nomenclature: Human Neutrophil Peptide-1 (HNP-1) and Polylactic Acid (PLA). While this guide cannot provide specific data on "this compound," it will summarize the general toxicological considerations for HNP-1 and PLA based on available research, which may offer insights for researchers, scientists, and drug development professionals interested in similar molecules.

Human Neutrophil Peptide-1 (HNP-1): A Dual-Role Peptide

HNP-1 is a crucial component of the innate immune system, exhibiting broad-spectrum antimicrobial activity against bacteria and viruses. However, its clinical application has been limited by challenges in mass production and a complete understanding of its mechanisms of action.

Key Toxicological Considerations for HNP-1:

-

Concentration-Dependent Effects: The biological effects of HNP-1 are highly dependent on its concentration. At low concentrations, it can upregulate the expression of pro-inflammatory cytokines like TNF-alpha and IL-1 beta. Conversely, high concentrations of HNP-1 can have cytotoxic effects on monocytes, although this toxicity is mitigated in the presence of serum and blood.[1]

-

Immunological Damage: Excessively high concentrations of HNP-1 could potentially lead to immunological damage.[1]

-

Inhibition of DNA Damage Response: HNP-1 has been shown to interfere with the DNA damage response pathway by inhibiting RecA's binding to single-stranded DNA in bacteria.[1]

Polylactic Acid (PLA): A Widely Used Biopolymer

Polylactic Acid (PLA) is a biodegradable thermoplastic derived from renewable resources such as corn starch or sugarcane. It is extensively used in 3D printing, packaging, and biomedical applications.

Key Toxicological Considerations for PLA:

-

Inhalation of 3D Printing Emissions: The fused filament fabrication process in 3D printing can release airborne particles. Studies have shown that exposure to PLA emissions can lead to a decline in airway cell viability, oxidative stress, and an increase in DNA damage.[2] The toxicity of these emissions can be influenced by factors such as ventilation and the specific printing conditions.[2]

-

Nanoplastics Toxicity: Polystyrene nanoparticles, as a surrogate for other nanoplastics, have been shown to be internalized by human alveolar epithelial cells, affecting cell viability, causing cell cycle arrest, and activating inflammatory and apoptotic pathways.[3] The toxicological effects are dependent on exposure duration, particle size, and concentration.[3]

-

Cellular Response to PLA Particles: While some studies suggest that PLA plastic particles do not cause a significant reduction in cell viability, they can induce significant oxidative stress.[4]

-

Additives in PLA Products: Bioplastic items made from PLA can contain a significant number of plastic additives, including plasticizers like phthalates.[4] While the migration of these toxicants may be low, the presence of these substances should be considered in a comprehensive toxicological assessment.[4]

-

Incomplete Degradation and Neurotoxicity: A recent study on mice revealed that incompletely degraded PLA polymer microplastics can transform into oligomer nanoplastics, which may heighten bioavailability and lead to neurotoxic effects.[5]

Conclusion

While a specific toxicological profile for "this compound" cannot be constructed at this time, the information on HNP-1 and PLA provides a foundational understanding of the potential toxicological aspects of a compound that might incorporate these or similar structures. Any future research on "this compound" should prioritize a thorough preliminary toxicity screening, including cytotoxicity assays, genotoxicity studies, and in vivo assessments, to establish its safety profile for any potential therapeutic or other applications. The concentration-dependent effects of peptide components and the potential for toxicity from particulate or degraded forms of the polymer component are critical areas for investigation.

References

- 1. HNP-1: From Structure to Application Thanks to Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalinsights.ul.org [chemicalinsights.ul.org]

- 3. Internalization and toxicity: A preliminary study of effects of nanoplastic particles on human lung epithelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity assessment and suspected screening of PLASTIC ADDITIVES in bioplastics of single-use household items - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gastrointestinal Incomplete Degradation Exacerbates Neurotoxic Effects of PLA Microplastics via Oligomer Nanoplastics Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Human Neutrophil Peptide-1 (HNP-1) and Polylactic Acid (PLA)

Disclaimer: A comprehensive literature search did not yield any specific information on a compound or system designated "hnps-PLA-IN-1". This term does not correspond to a recognized entity in the public scientific domain as of the latest available data. It may represent a proprietary, pre-publication, or internal designation.

This guide provides a detailed technical overview of the two components suggested by the query: Human Neutrophil Peptide-1 (HNP-1) and Polylactic Acid (PLA) . These are significant biomolecules and biomaterials, respectively, with diverse applications in research and drug development.

Part 1: Human Neutrophil Peptide-1 (HNP-1)

Human Neutrophil Peptide-1 (HNP-1) is a member of the α-defensin family of antimicrobial peptides. Primarily found in the azurophilic granules of neutrophils, HNP-1 is a crucial component of the innate immune system, exhibiting a broad spectrum of activity against bacteria, fungi, and enveloped viruses.[1] Beyond its direct microbicidal functions, HNP-1 also possesses multifaceted immunomodulatory roles, influencing inflammation, cell migration, and adaptive immune responses.[1][2]

Quantitative Data Summary

| Parameter | Value/Range | Context | Reference |

| Molecular Weight | ~3.4 kDa | [1] | |

| Structure | 30 amino acids, 3 disulfide bonds | Cys5-Cys20, Cys7-Cys26, Cys11-Cys30 | [1] |

| Antimicrobial Conc. | 1-10 µg/mL | Effective against various bacteria | [1] |

| Chemotactic Activity | 0.1-1.0 µg/mL | For T-lymphocytes and monocytes | [2] |

| Inhibition of PMN Migration | Varies | In response to stimuli like fMLP | [2] |

| Complement Inhibition | Concentration-dependent | Interacts with C1q and MBL | [1] |

Signaling Pathways and Mechanisms of Action

HNP-1 exerts its biological effects through various mechanisms. Its antimicrobial action primarily involves electrostatic interaction with the negatively charged microbial cell membrane, leading to membrane permeabilization and disruption. In Gram-negative bacteria, HNP-1 sequentially permeabilizes the outer and inner membranes, inhibiting DNA, RNA, and protein synthesis.[1]

As an immunomodulator, HNP-1 can have both pro-inflammatory and anti-inflammatory effects. For instance, it can suppress the production of IFN-gamma and IL-6 by peripheral blood mononuclear cells (PBMCs) and inhibit NK cell activity.[1] Conversely, it can act as a chemoattractant for immune cells.

Below is a conceptual diagram illustrating the dual role of HNP-1.

Key Experimental Protocols

1. Antimicrobial Activity Assay (Broth Microdilution)

-

Objective: To determine the minimum inhibitory concentration (MIC) of HNP-1 against a specific bacterial strain.

-

Methodology:

-

Prepare a twofold serial dilution of HNP-1 in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target bacterium (e.g., E. coli) to a final concentration of ~5 x 10^5 CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of HNP-1 that completely inhibits visible bacterial growth.

-

2. Chemotaxis Assay (Boyden Chamber)

-

Objective: To assess the ability of HNP-1 to induce migration of immune cells.

-

Methodology:

-

Isolate target immune cells (e.g., human peripheral blood mononuclear cells) using density gradient centrifugation.

-

Use a Boyden chamber apparatus with a porous membrane (e.g., 5 µm pore size) separating the upper and lower wells.

-

Add different concentrations of HNP-1 to the lower wells. A known chemoattractant can be used as a positive control, and medium alone as a negative control.

-

Add the cell suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a defined period (e.g., 90 minutes).

-

After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side.

-

Quantify the migrated cells by microscopy.

-

Part 2: Polylactic Acid (PLA)

Polylactic Acid (PLA) is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources such as corn starch or sugarcane.[3] Its properties have made it a popular material in biomedical applications, including surgical sutures, drug delivery systems, and scaffolds for tissue engineering.[4][5] PLA can be processed through various methods, including extrusion, injection molding, and 3D printing, allowing for the fabrication of complex structures.[3][6][7]

Quantitative Data Summary: Material Properties

| Property | Value/Range | Method/Context | Reference |

| Density | 1.24 g/cm³ | For injection molding grade PLA | [3] |

| Melt Flow Rate (MFR) | 80 g/10 min | At 210°C, 2.16 kg load | [3] |

| Tensile Strength | ~50-70 MPa | Dependent on processing and grade | [6] |

| Flexural Strength | ~80-120 MPa | Dependent on processing and grade | [6] |

| 3D Printing Nozzle Temp. | 190-220°C | Fused Deposition Modeling (FDM) | [7][8] |

| 3D Printing Bed Temp. | 25-60°C | Fused Deposition Modeling (FDM) | [8] |

Experimental Protocols and Workflows

1. Fabrication of PLA Scaffolds using 3D Printing

-

Objective: To create a porous PLA structure for cell culture or tissue engineering.

-

Workflow:

-

Design: Create a 3D model of the scaffold using CAD software, defining parameters like pore size, porosity, and overall dimensions.

-

Slicing: Convert the CAD model into a G-code file using slicing software. Set printing parameters such as layer height (e.g., 0.2 mm), infill density, print speed (e.g., 50 mm/s), nozzle temperature (e.g., 210°C), and bed temperature (e.g., 60°C).[7]

-

Printing: Load a PLA filament into a Fused Filament Fabrication (FFF) 3D printer and execute the G-code to print the scaffold layer by layer.

-

Post-Processing: Once printing is complete, carefully remove the scaffold from the print bed. It can then be sterilized (e.g., using ethanol or UV irradiation) before biological use.

-

The workflow for 3D printing a PLA scaffold is depicted below.

2. In Vitro Degradation Study of PLA

-

Objective: To evaluate the degradation rate of a PLA sample under physiological conditions.

-

Methodology:

-

Prepare PLA samples of known weight and dimensions.

-

Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

-

At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove samples from the PBS.

-

Gently rinse with deionized water and dry them to a constant weight in a vacuum oven.

-

Measure the remaining weight to calculate the percentage of weight loss over time.

-

Optionally, analyze changes in molecular weight (via Gel Permeation Chromatography), surface morphology (via Scanning Electron Microscopy), and mechanical properties (via tensile testing) to further characterize degradation.

-

3. Cell Viability on PLA Scaffolds (MTT Assay)

-

Objective: To assess the biocompatibility of a PLA scaffold by measuring the viability of cells cultured on it.

-

Methodology:

-

Sterilize the 3D-printed PLA scaffolds and place them in wells of a sterile cell culture plate.

-

Seed a known number of cells (e.g., fibroblasts or osteoblasts) onto each scaffold.

-

Culture the cells for a desired period (e.g., 1, 3, and 7 days) under standard cell culture conditions (37°C, 5% CO2).

-

At each time point, add MTT solution to the wells and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.

-

Dissolve the formazan crystals using a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

References

- 1. HNP-1: From Structure to Application Thanks to Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis, Development, and Scaling-Up of Poly(lactic acid) (PLA) Biocomposites with Hazelnuts Shell Powder (HSP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Studies on 3D-Printed PLA/HA/GNP Structures for Bone Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. microcenter.com [microcenter.com]

Methodological & Application

Application Notes and Protocols for the Use of hnps-PLA-IN-1 in Cell Culture

Notice: The compound "hnps-PLA-IN-1" is not found in publicly available scientific literature or chemical databases. The following application note is a representative example for a hypothetical Phospholipase A2 (PLA2) inhibitor, herein referred to as PLA-IN-1. This document is intended to serve as a template for researchers, scientists, and drug development professionals working with similar small molecule inhibitors.

Introduction to PLA-IN-1, a Phospholipase A2 Inhibitor

Phospholipase A2 (PLA2) enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing a free fatty acid and a lysophospholipid.[1][2] A crucial fatty acid released by PLA2 is arachidonic acid, the precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes.[1][3] These lipid mediators are deeply involved in a wide array of physiological and pathological processes, most notably inflammation.[1][4]

The cytosolic PLA2 (cPLA2) is particularly significant in initiating the inflammatory cascade.[3][5] Its activation leads to the production of pro-inflammatory mediators, which are hallmarks of numerous inflammatory diseases and are also implicated in the progression of various cancers by promoting cell proliferation, survival, and metastasis.[3][6] Consequently, the inhibition of PLA2, particularly cPLA2, is a promising therapeutic strategy for a range of diseases.[4][7]

PLA-IN-1 is a hypothetical, potent, and selective small molecule inhibitor of Phospholipase A2. Its mechanism of action is presumed to involve direct binding to the active site of the enzyme, thereby preventing the hydrolysis of phospholipids and the subsequent production of arachidonic acid and downstream inflammatory mediators.[7] These application notes provide detailed protocols for evaluating the efficacy of PLA-IN-1 in cell culture.

Data Presentation

The following table summarizes hypothetical data for PLA-IN-1 on the viability of various cancer cell lines, as would be determined by an MTT or similar cell viability assay. This data serves as an example to illustrate the expected outcomes of the described protocols.

Table 1: Hypothetical IC50 Values of PLA-IN-1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) of PLA-IN-1 | Assay Type |

| A549 | Non-Small Cell Lung Cancer | 5.8 | MTT |

| MCF-7 | Breast Cancer | 8.2 | MTT |

| HCT-116 | Colon Cancer | 12.5 | MTT |

| HeLa | Cervical Cancer | 15.1 | MTT |

Note: IC50 values are dependent on specific experimental conditions, such as cell seeding density, duration of inhibitor exposure, and the specific assay used.[8][9][10]

Signaling Pathway and Experimental Workflow Visualization

Caption: PLA2 signaling pathway and the inhibitory action of PLA-IN-1.

Caption: General experimental workflows for cell-based assays.

Experimental Protocols

Herein are detailed protocols for three key experiments to characterize the effects of PLA-IN-1 in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

-

96-well cell culture plates

-

Selected cancer cell lines

-

Complete culture medium

-

PLA-IN-1 stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Inhibitor Treatment: Prepare serial dilutions of PLA-IN-1 in complete culture medium. A common concentration range to test is 0.1 to 100 µM.[14] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.[11]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[11] Incubate for 2-4 hours at 37°C, or until a purple precipitate is clearly visible.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]

Protocol 2: Western Blot Analysis for COX-2 Expression

This protocol is used to detect changes in the expression of downstream target proteins, such as COX-2, following treatment with PLA-IN-1.[14][15]

Materials:

-

6-well cell culture plates

-

PLA-IN-1

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors[14]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)[14]

-

Primary antibody (e.g., anti-COX-2)[16]

-

HRP-conjugated secondary antibody[14]

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[14] Treat the cells with PLA-IN-1 at the desired concentration (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-only control.[14]

-

Cell Lysis: Wash the cells twice with ice-cold PBS.[14] Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[14] Incubate the membrane with the primary antibody (e.g., anti-COX-2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[14]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (diluted 1:2000-1:10,000 in blocking buffer) for 1 hour at room temperature.[14] After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. It is important to include appropriate controls to avoid misinterpretation of Western blot signals for COX-2.[17]

Protocol 3: Immunofluorescence Staining

This technique is used to visualize the subcellular localization of proteins or to observe morphological changes in cells after inhibitor treatment.[18][19]

Materials:

-

Glass coverslips in cell culture plates

-

PLA-IN-1

-

PBS

-

4% Paraformaldehyde (PFA) in PBS for fixation[20]

-

0.1-0.3% Triton X-100 in PBS for permeabilization[21]

-

Blocking solution (e.g., 5% normal goat serum in PBS)[21]

-

Primary antibody

-

Fluorophore-conjugated secondary antibody[21]

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium[20]

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere overnight. Treat the cells with PLA-IN-1 and a vehicle control for the desired time.

-

Fixation: Rinse the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.[20][21]

-

Permeabilization: Wash the cells three times with PBS. If the target protein is intracellular, permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10 minutes.[21]

-

Blocking: Wash with PBS and then block with blocking solution for 60 minutes at room temperature to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Dilute the primary antibody in antibody dilution buffer and incubate with the cells overnight at 4°C.[21]

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody, protected from light, for 1-2 hours at room temperature.[20]

-

Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. After a final wash, mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.[18]

References

- 1. Phospholipase A2 and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipase A2 Drives Tumorigenesis and Cancer Aggressiveness through Its Interaction with Annexin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Reactome | phospho-PLA2 pathway [reactome.org]

- 6. researchgate.net [researchgate.net]

- 7. Insights into the mechanism of inhibition of phospholipase A2 by resveratrol: An extensive molecular dynamics simulation and binding free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]

- 17. Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]

- 20. biotium.com [biotium.com]

- 21. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Protein Interaction Studies Using In Situ Proximity Ligation Assay (PLA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The in situ Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunofluorescence-based technique used for the detection of protein-protein interactions (PPIs), post-translational modifications, and single proteins within fixed cells and tissues.[1][2] This method offers exceptional specificity and provides spatial information about where these interactions occur within the cell, which is often lost in traditional biochemical assays like co-immunoprecipitation. PLA can detect interactions between proteins that are in close proximity (up to 40 nm apart).[1] The assay's output is a fluorescent signal that can be visualized and quantified using microscopy.[1]

The core principle of PLA involves the use of specific primary antibodies raised in different species to recognize the two proteins of interest. Secondary antibodies, known as PLA probes, are conjugated to unique short DNA oligonucleotides.[2][3] When the PLA probes are in close proximity, the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification (RCA).[3] The resulting amplified DNA is detected by hybridization with fluorescently labeled oligonucleotides, appearing as distinct fluorescent spots, each representing a single protein-protein interaction event.

Experimental Design and Key Considerations

Successful PLA experiments hinge on careful planning and the inclusion of appropriate controls.

1. Antibody Selection and Validation:

-

Specificity: The choice of high-quality primary antibodies is the most critical factor for a successful PLA experiment. Antibodies must be highly specific for their target proteins. It is recommended to validate antibody specificity using techniques like Western blotting or immunofluorescence in the cell or tissue type being studied.[4]

-

Host Species: The two primary antibodies targeting the interacting proteins must be raised in different species (e.g., one rabbit polyclonal and one mouse monoclonal).

-

Antibody Class: IgG class antibodies are generally required for compatibility with PLA probes.

2. Controls:

-

Positive Control: A known protein-protein interaction should be used to validate the experimental setup and ensure the assay is working correctly.[5]

-

Negative Biological Control: Use cells or tissues where one of the target proteins is not expressed (e.g., knockout cells) or where the interaction is known not to occur.[5]

-

Technical Controls:

-

Single Antibody Control: Omit one of the two primary antibodies. This should result in no PLA signal and controls for non-specific antibody binding.[5]

-

No Primary Antibody Control: Omit both primary antibodies to control for non-specific binding of the PLA probes.[5]

-

Non-immune IgG Control: Pair a specific primary antibody with a non-immune IgG from the same species as the second primary antibody. This should not produce any signal.[5]

-

3. Sample Preparation:

-

Cells should be cultured on coverslips for optimal imaging.

-

Tissues can be fresh-frozen or paraffin-embedded. Appropriate antigen retrieval techniques may be necessary for paraffin-embedded tissues.

-

Fixation and permeabilization conditions should be optimized for the specific antibodies and cell/tissue type to preserve cellular morphology and protein epitopes.[6]

Detailed In Situ PLA Protocol

This protocol provides a general workflow for performing an in situ PLA experiment on cultured cells. Optimization of incubation times, temperatures, and antibody concentrations may be required.

Materials:

-

Cultured cells on sterile coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (provided in most commercial PLA kits)

-

Primary antibodies (from two different species)

-

Commercial PLA kit (e.g., Duolink® from Sigma-Aldrich), which includes:

-

PLA probes (anti-rabbit PLUS and anti-mouse MINUS, or other species as needed)

-

Ligation buffer and ligase

-

Amplification buffer and polymerase

-

Detection oligonucleotides (fluorescently labeled)

-

Wash buffers

-

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture and Fixation:

-

Permeabilization:

-

Blocking:

-

Add blocking solution to the coverslips and incubate in a humidified chamber for 60 minutes at 37°C. This step minimizes non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the two primary antibodies (from different species) in an appropriate antibody diluent.

-

Apply the primary antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.

-

-

PLA Probe Incubation:

-

Wash the coverslips twice with Wash Buffer A (from the PLA kit) for 5 minutes each.

-

Apply the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS) diluted in antibody diluent.

-

Incubate for 1 hour at 37°C in a humidified chamber.

-

-

Ligation:

-

Wash twice with Wash Buffer A for 5 minutes each.

-

Prepare the ligation mix by adding ligase to the ligation buffer.

-

Apply the ligation mix to the coverslips and incubate for 30 minutes at 37°C.

-

-

Amplification:

-

Wash twice with Wash Buffer A for 5 minutes each.

-

Prepare the amplification mix by adding polymerase to the amplification buffer.

-

Apply the amplification mix to the coverslips and incubate for 100 minutes at 37°C.

-

-

Detection and Mounting:

-

Wash twice with Wash Buffer B for 10 minutes each.

-

Apply the detection solution containing fluorescently labeled oligonucleotides.

-

Incubate for 30 minutes at 37°C.

-

Wash twice with Wash Buffer B for 10 minutes each.

-

Briefly rinse with 0.01x Wash Buffer B.

-

Mount the coverslips on glass slides using a mounting medium containing DAPI.

-

-

Imaging:

-

Visualize the PLA signals using a fluorescence or confocal microscope. Each fluorescent spot represents a detected protein-protein interaction. The DAPI stain allows for visualization of the cell nuclei.

-

Data Acquisition and Analysis

Image Acquisition:

-

Capture images using appropriate filter sets for the fluorescent probe used in the PLA kit and for DAPI.

-

It is crucial to acquire multiple images from different fields of view for each experimental condition to ensure robust statistical analysis.

Quantification:

-

The most common method for quantifying PLA results is to count the number of fluorescent spots (PLA signals) per cell or per nucleus.[5]

-

Image analysis software such as ImageJ (with the BlobFinder plugin) or other specialized software can be used for automated and unbiased quantification of PLA signals.

-

The data is often presented as the average number of PLA signals per cell.

Statistical Analysis:

-

Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of differences in the number of PLA signals between different experimental groups.[1]

Quantitative Data Presentation

The results of a PLA experiment are typically summarized in a table format for clear comparison between different conditions.

| Treatment Group | Number of Cells Analyzed | Total PLA Signals | Average PLA Signals per Cell (± SEM) | p-value (vs. Control) |

| Control | 150 | 450 | 3.0 ± 0.5 | - |

| Treatment A | 145 | 1740 | 12.0 ± 1.2 | <0.01 |

| Treatment B | 155 | 620 | 4.0 ± 0.6 | >0.05 (ns) |

| Negative Control (Single Ab) | 160 | 32 | 0.2 ± 0.1 | <0.001 |

Table 1: Example of quantitative data summary for a PLA experiment. The table shows the average number of protein-protein interaction signals per cell under different treatment conditions, along with statistical analysis.

Visualizations

Caption: Principle of the Proximity Ligation Assay (PLA).

Caption: Experimental workflow for in situ Proximity Ligation Assay.

References

- 1. Quantitative analysis of protein-protein interactions and post-translational modifications in rare immune populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of protein expression by proximity ligation assay in the nonhuman primate in response to estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A protocol to investigate the effects of lncRNAs on in vivo protein-protein interactions using proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative in situ proximity ligation assays examining protein interactions and phosphorylation during smooth muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for visualizing conditional interaction between transmembrane and cytoplasmic proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimal Concentration of HNP-1 for In Vitro Assays

Disclaimer: Information regarding a specific compound designated "hnps-PLA-IN-1" is not available in the public domain. The following application notes and protocols are based on the well-researched Human Neutrophil Peptide-1 (HNP-1), a key component of the innate immune system with broad-spectrum antimicrobial and immunomodulatory activities. Researchers working with novel formulations or conjugates involving HNP-1 may use this information as a foundational guide.

Introduction

Human Neutrophil Peptide-1 (HNP-1) is an antimicrobial peptide (AMP) that plays a crucial role in the host defense against a wide range of pathogens, including bacteria and viruses.[1] Beyond its direct microbicidal effects, HNP-1 exhibits multifaceted immunomodulatory functions, influencing inflammation, immune cell activity, and cell proliferation.[1][2] Determining the optimal concentration of HNP-1 is critical for in vitro studies to ensure relevant and reproducible results, as its effects can be concentration-dependent.[1] These notes provide a summary of effective concentrations and detailed protocols for key in vitro assays.

Data Presentation: Optimal HNP-1 Concentrations for In Vitro Assays

The effective concentration of HNP-1 can vary significantly depending on the cell type, the specific assay, and the experimental conditions. The following table summarizes reported concentrations for various in vitro applications.

| Application | Cell Type / Organism | Concentration Range | Observed Effect | Reference |

| Antimicrobial Activity | E. coli | 1 - 16 µg/ml | Dramatic suppression of bacterial growth.[3] | [3] |

| Antileishmanial Activity | L. major promastigotes | 10 - 60 µg/ml | Parasiticidal activity.[3] | [3] |

| Cytotoxicity Assay | Murine macrophages, Human PMNs | 10 - 60 µg/ml | No cytotoxic effect; 20 µg/ml showed the highest increase in neutrophil viability.[3] | [3] |

| Cytokine Production | Human Neutrophils | 20 µg/ml (optimal) | Considerable increase in TNF-α production and decrease in TGF-β.[3] | [3] |

| Anti-tumor Activity | A549 (human lung adenocarcinoma) | Not specified (plasmid expression) | Significant growth inhibition via apoptosis.[4] | [4] |

| Immunomodulation | Human PMNs | Not specified | Suppression of PMN migration.[2] | [2] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted for determining the minimal inhibitory concentration (MIC) of HNP-1 against bacterial strains.

Materials:

-

HNP-1 (recombinant or purified)

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of HNP-1 in sterile water or a suitable buffer.

-

Prepare a bacterial inoculum to a concentration of 5 x 10^5 CFU/mL in CAMHB.

-

Serially dilute the HNP-1 stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.5 to 64 µg/ml).

-

Add an equal volume of the bacterial inoculum to each well.

-

Include a positive control (bacteria without HNP-1) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of HNP-1 on the viability of mammalian cells.

Materials:

-

HNP-1

-

Mammalian cells (e.g., murine macrophages or human PMNs)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.[5]

-

Prepare serial dilutions of HNP-1 in complete culture medium and add to the respective wells. A study on recombinant HNP-1 (rHNP-1) used concentrations ranging from 10 to 60 µg/ml.[3]

-

Include a vehicle control (medium with the same buffer concentration as the HNP-1 samples).

-

Incubate the plate for the desired period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the vehicle control.

Cytokine Release Assay (ELISA)

This protocol measures the production of cytokines (e.g., TNF-α, TGF-β) from immune cells in response to HNP-1 stimulation.

Materials:

-

HNP-1

-

Immune cells (e.g., human neutrophils)

-

Complete cell culture medium

-

ELISA kit for the specific cytokine of interest

-

Microplate reader

Procedure:

-

Isolate and culture immune cells in a suitable culture plate.

-

Treat the cells with the optimal concentration of HNP-1 (e.g., 20 µg/ml for neutrophils) and appropriate controls.[3]

-

Incubate for a specified time to allow for cytokine production and secretion (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine.

Mandatory Visualizations

Signaling Pathway

HNP-1 can modulate inflammatory responses through various signaling pathways. While the precise mechanisms are complex and can be cell-type specific, a generalized pathway involves the activation of downstream kinases leading to the regulation of transcription factors like NF-κB, which plays a central role in the expression of inflammatory genes.

Caption: Generalized signaling pathway of HNP-1 in immune cells.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro effects of HNP-1.

Caption: Standard workflow for in vitro evaluation of HNP-1.

References

- 1. HNP-1: From Structure to Application Thanks to Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Neutrophil Peptide-1 (HNP-1): A New Anti-Leishmanial Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Challenges in Measuring In Vitro Activity of LNP-mRNA Therapeutics [mdpi.com]

Application Notes and Protocols for Neurodegenerative Disease Models

A Note on the Topic "hnps-PLA-IN-1":

Initial research indicates that "this compound" is not a recognized or standard scientific term. It is likely a misnomer or a combination of different concepts. Based on the components of the query, this document will focus on the most relevant and scientifically established interpretation: the application of Proximity Ligation Assay (PLA) in neurodegenerative disease models. The term "hnps" may refer to Human Neutrophil Peptides (e.g., HNP-1), however, there is currently limited direct evidence in the scientific literature to suggest a significant, well-defined role for HNP-1 in the pathology or as a therapeutic target in common neurodegenerative diseases. The "-IN-1" suffix typically denotes an inhibitor, which is not directly applicable to a detection method like PLA.

Therefore, these application notes will detail the use of Proximity Ligation Assay (PLA) as a powerful technique to investigate molecular interactions in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Application Note: Proximity Ligation Assay (PLA) in Neurodegenerative Disease Research

Introduction:

Proximity Ligation Assay (PLA) is a highly sensitive and specific immunoassay technique used for the in situ detection of protein-protein interactions, post-translational modifications, and protein localization with single-molecule resolution.[1] This technology has become an invaluable tool in the field of neurodegenerative disease research, where the misfolding, aggregation, and altered interactions of proteins are central to pathogenesis.[2]

Principle of the Technique:

PLA utilizes a pair of antibodies that recognize two target proteins of interest. These primary antibodies are then detected by secondary antibodies conjugated to unique DNA oligonucleotides. When the two target proteins are in close proximity (typically less than 40 nanometers), the oligonucleotides can be ligated to form a circular DNA template. This DNA circle is then amplified via rolling circle amplification, generating a concatemer of the DNA sequence. The amplified product is subsequently detected using fluorescently labeled probes, with each fluorescent spot representing a single protein-protein interaction event.[2]

Applications in Neurodegenerative Disease Models:

The study of protein interactions is crucial for understanding the mechanisms underlying neurodegenerative diseases. PLA offers a robust method to visualize and quantify these interactions in a cellular or tissue context.

-

Alzheimer's Disease (AD):

-

Tau Protein Interactions: PLA has been effectively used to study the endogenous interactions of the Tau protein, a key player in Alzheimer's disease, with its neuronal partners. This includes interactions with kinases like Src and Fyn, as well as other proteins like Bin1.[3]

-

Synaptic Density Quantification: By targeting pre- and post-synaptic marker proteins, PLA can be used to quantify synaptic density in brain tissues from mouse models of Alzheimer's disease. This is critical as synaptic loss is a strong correlate of cognitive decline.[4]

-

Detection of Protein Complexes: The technique has been adapted to detect and quantify protein complexes, such as the interaction between phosphorylated Tau and ubiquitin, in human brain tissue from Alzheimer's patients.[2]

-

-

Parkinson's Disease (PD) and other α-Synucleinopathies:

-

Detection of α-Synuclein Oligomers: A specific application of PLA, termed AS-PLA, has been developed to detect toxic α-synuclein oligomers in brain sections, providing insights into the pathology of Parkinson's disease.[5]

-

Co-localization of α-Synuclein: PLA has been used to visualize the co-localization of α-synuclein with SNARE proteins (VAMP-2, SNAP-25, and syntaxin-1) in primary neurons, helping to elucidate the normal function of α-synuclein and how it may be altered in disease.[6]

-

-

Prion Diseases:

-

Detection of Aggregated Prion Proteins: A solid-phase PLA (SP-PLA) has been developed for the sensitive detection of aggregated prion proteins in brain homogenates, which is crucial for the diagnosis and study of prion diseases.[7]

-

Data Presentation: Summary of PLA Applications

| Disease Model | Target Proteins/Markers | Model System | Key Findings |

| Alzheimer's Disease | Tau and its interacting partners (e.g., Bin1, Src, Fyn) | Neuronal cell cultures, rat models | PLA is a versatile method to study endogenous Tau interactions.[3] |

| Alzheimer's Disease | Pre- and post-synaptic markers | Mouse models of AD | Developed a robust PLA-based method to quantify synaptic density.[4] |

| Parkinson's Disease | α-synuclein | Paraffin-embedded human brain sections | AS-PLA method reveals previously unobserved α-synuclein oligomeric pathology.[5] |

| Parkinson's Disease | α-synuclein and SNARE proteins (VAMP-2, SNAP-25, syntaxin-1) | Murine primary neurons | Visualized the close proximity of α-synuclein and SNARE proteins in the soma and neuronal processes.[6] |

| Alzheimer's Disease | Phosphorylated Tau (Ser202, Thr205) and ubiquitin | Human brain tissue | PLA can detect and quantify protein-protein interactions in aged and fixed human brain tissue.[2] |

| Prion Disease | Aggregated Prion Protein (PrP) | Hamster brain homogenates | SP-PLA provides highly sensitive detection of PrP aggregates.[7] |

Experimental Protocols: In Situ Proximity Ligation Assay for Brain Tissue

This protocol provides a general workflow for performing in situ PLA on fixed brain sections. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific targets and model systems.

Materials:

-

Fixed brain tissue sections (paraffin-embedded or frozen)

-

Primary antibodies raised in different species against the two proteins of interest

-

PLA probes (secondary antibodies with conjugated oligonucleotides, e.g., anti-rabbit PLUS and anti-mouse MINUS)

-

Ligation solution and ligase

-

Amplification solution and polymerase

-